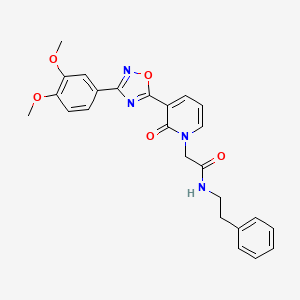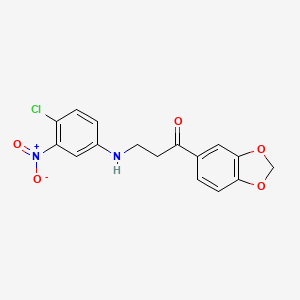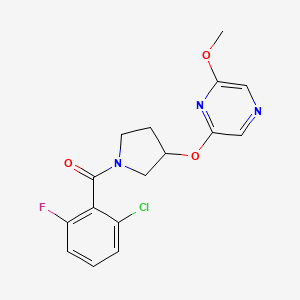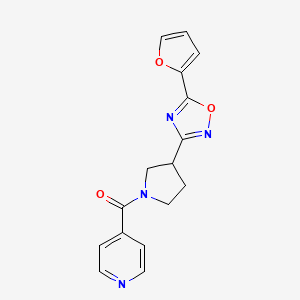
1-Benzhydryl-3-(2-oxoindolin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives, including those structurally related to 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea, often involves the reaction of isocyanates with amines or other nitrogen-containing compounds. For example, Muccioli et al. (2003) describe a method for synthesizing benzhydryl-phenylureas through microwave-enhanced reactions, suggesting a pathway that might be applicable or adaptable for synthesizing 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea (Muccioli et al., 2003).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety linked to various functional groups, influencing the compound's properties and reactivity. Studies on similar compounds have utilized NMR, IR, and MS techniques to elucidate their structures, as seen in the work by Shankar et al. (2017), who explored the structure-activity relationships of 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives (Shankar et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of urea derivatives, including potential reactions and interaction mechanisms, can be inferred from studies focusing on their chemical behavior. For instance, Butler and Leitch (1980) investigated the reactions of urea with benzil, elucidating mechanisms that could be relevant to understanding the chemical reactivity of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea (Butler & Leitch, 1980).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are critical for their application and study. Tutughamiarso et al. (2011) provide insights into the crystalline structure of related compounds, which could help infer the physical properties of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea (Tutughamiarso et al., 2011).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as acidity/basicity, reactivity with other chemical agents, and stability, are essential for their practical use. The study by Yan et al. (2014) on the synthesis of related urea and thiourea derivatives offers a glimpse into the chemical properties that might be expected from 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea (Yan et al., 2014).
科学的研究の応用
Urea Biosensors and Their Importance
Urea biosensors have emerged as critical tools for detecting and quantifying urea concentrations across various fields, including medical diagnostics and environmental monitoring. The development of urea biosensors leverages different nanoparticles and polymers for enzyme immobilization, highlighting the importance of urea in understanding and managing health conditions related to nitrogen metabolism, as well as applications in agriculture, food preservation, and other industries (Botewad et al., 2021).
Urea in Ruminant Nutrition
In the context of ruminant nutrition, urea serves as a non-protein nitrogen source, economically replacing feed proteins and supporting microbial growth in the rumen. The hydrolysis of urea by rumen bacterial urease to ammonia, which is then utilized for microbial protein synthesis, underscores the role of urea in enhancing the efficiency of nitrogen utilization in ruminants. This application of urea contributes to the development of dietary strategies to improve animal health and production efficiency (Jin et al., 2018).
Urea as a Hydrogen Carrier
Exploring alternative energy sources, urea has been investigated for its potential as a hydrogen carrier for fuel cells. Due to its abundance, non-toxicity, and stability, urea presents a promising avenue for sustainable energy supply. Research into the feasibility of using urea as a hydrogen source emphasizes its role in addressing long-term energy sustainability challenges (Rollinson et al., 2011).
Urea in Environmental and Agricultural Applications
The environmental impact of urea, particularly in agriculture, has prompted studies into urease inhibitors to reduce nitrogen loss from fertilization. By understanding the mechanisms of urea hydrolysis and its interaction with soil and plant systems, researchers aim to enhance agronomic efficiency and mitigate environmental pollution. This line of inquiry reflects the broader applications of urea in improving agricultural practices and environmental stewardship (Cantarella et al., 2018).
作用機序
Target of Action
It is known that indole derivatives, which include 1-benzhydryl-3-(2-oxoindolin-5-yl)urea, bind with high affinity to multiple receptors . This suggests that 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that the effects of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea at the molecular and cellular levels could be diverse and significant.
特性
IUPAC Name |
1-benzhydryl-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-20-14-17-13-18(11-12-19(17)24-20)23-22(27)25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKKNDHNAPCFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-oxoindolin-5-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)
![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)
![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)




